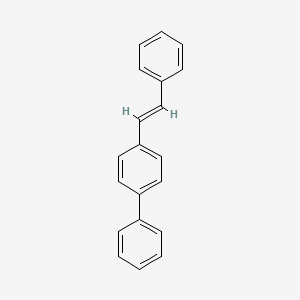
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with a methyl group and a morpholinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with a methylating agent and a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted cyclohexadiene derivatives.
科学研究应用
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron acceptor or donor, influencing redox reactions and cellular processes. Its effects on specific molecular targets, such as enzymes or receptors, can lead to various biological outcomes, including inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: This compound has similar structural features but with methoxy groups instead of a morpholinyl group.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis (1,1-dimethylethyl)-: Another related compound with tert-butyl groups instead of a morpholinyl group.
Uniqueness
2-METHYL-5-MORPHOLINOBENZO-1,4-QUINONE is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
CAS 编号 |
2158-89-6 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-methyl-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H13NO3/c1-8-6-11(14)9(7-10(8)13)12-2-4-15-5-3-12/h6-7H,2-5H2,1H3 |
InChI 键 |
ABHMRPVSHNSBMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC1=O)N2CCOCC2 |
规范 SMILES |
CC1=CC(=O)C(=CC1=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Pyrrole-2,5-dione, 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-](/img/structure/B1654169.png)
![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)
![N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline](/img/structure/B1654171.png)




![Benzyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1654181.png)
